molecular formula C18H25FN4O2 B10765789 AB-PINACA N-(2-fluoropentyl) isomer CAS No. 2374983-23-8

AB-PINACA N-(2-fluoropentyl) isomer

Cat. No.: B10765789
CAS No.: 2374983-23-8
M. Wt: 348.4 g/mol
InChI Key: VKIBZLGSWZHFJD-UHFFFAOYSA-N
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Description

AB-PINACA N-(2-fluoropentyl) isomer is a synthetic cannabinoid that has recently gained attention in the field of forensic and analytical chemistry. This compound is an analog of AB-PINACA, characterized by the addition of a fluorine atom at the two position of the pentyl chain . The molecular formula of this compound is C18H25FN4O2, and it has a molecular weight of 348.4 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AB-PINACA N-(2-fluoropentyl) isomer involves the reaction of 1H-indazole-3-carboxylic acid with 2-fluoropentylamine in the presence of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . The reaction typically occurs in an organic solvent like dichloromethane (DCM) under reflux conditions. The product is then purified using column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing automated purification systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

AB-PINACA N-(2-fluoropentyl) isomer undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to produce alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles like hydroxide ions (OH-) can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) in an aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Hydroxylated products.

Properties

CAS No.

2374983-23-8

Molecular Formula

C18H25FN4O2

Molecular Weight

348.4 g/mol

IUPAC Name

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(2-fluoropentyl)indazole-3-carboxamide

InChI

InChI=1S/C18H25FN4O2/c1-4-7-12(19)10-23-14-9-6-5-8-13(14)16(22-23)18(25)21-15(11(2)3)17(20)24/h5-6,8-9,11-12,15H,4,7,10H2,1-3H3,(H2,20,24)(H,21,25)

InChI Key

VKIBZLGSWZHFJD-UHFFFAOYSA-N

Canonical SMILES

CCCC(CN1C2=CC=CC=C2C(=N1)C(=O)NC(C(C)C)C(=O)N)F

Origin of Product

United States

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